4-Chloro-5-nitropyridin-2-amine
Overview
Description
4-Chloro-5-nitropyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
N-nitration of Secondary Amines : It is used for N-nitration of secondary amines, demonstrating excellent nitro group transfer potentiality (Park et al., 2003).
Kinetic Studies in Nucleophilic Displacement Reactions : The compound is involved in kinetic studies of nucleophilic displacement reactions in aromatic systems (Brewis et al., 1974).
Synthesis of Nitropyridines and Derivatives : It is used in the synthesis of various nitropyridines, such as 3-nitropyridine, 5-nitropyridine-2-sulfonic acid, and 2-substituted-5-nitropyridines. Additionally, it assists in the synthesis of imidazopyridines and azaindoles (Bakke, 2004, 2005).
Preparation of Substituted Nitropyridines : The compound aids in the preparation of 3- or 4-substituted-2-amino-5-nitropyridines and 5-Hydroxy-2-alkylpyridines (Bakke & Svensen, 2001; Gruber, 1953).
Phosphorimetric Determination : It is used in the phosphorimetric determination of 4-homosulfanilamide with 2-chloro-5-nitropyridine for measuring drug concentrations in rat plasma (Hirauchi & Fujishita, 1980).
Antineoplastic Agent Research : 4-Morpholino-2-formylpyridine thiosemicarbazone, derived from similar compounds, was found to be an effective antineoplastic agent in mice (Agrawal et al., 1976).
Catalysis and Chemical Synthesis : Its derivatives have roles in catalysis and synthesis, such as in the reduction of nitro compounds to amines, useful in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers (Nasrollahzadeh et al., 2020).
Properties
IUPAC Name |
4-chloro-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFAJLRJEULFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408827 | |
Record name | 4-chloro-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-96-6 | |
Record name | 4-chloro-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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